molecular formula C12H14N2O B6121343 6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 55901-91-2

6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B6121343
CAS No.: 55901-91-2
M. Wt: 202.25 g/mol
InChI Key: QUNQDHIBLIKEMT-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one is 202.110613074 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one and its derivatives have been explored for their potential antihypertensive activities. Studies have shown that certain derivatives, including compounds 16, 19, 24, 30, 39, 42, and 45, exhibit significant antihypertensive effects, as evaluated by non-invasive methods like the Tail Cuff method (Siddiqui, Mishra, & Shaharyar, 2010). Additionally, other derivatives, such as compounds 4e, 4i, and 4k, have shown comparable antihypertensive activity to standard treatments like hydralazine and propranolol (Siddiqui, Mishra, Shaharyar, Husain, Rashid, & Pal, 2011).

Pharmacological Diversity

Pyridazinone derivatives, including 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, are noted for their presence in various pharmaceuticals and pesticides. These derivatives are components of several marketed selective COX-2 inhibitors and are involved in treatments for pain, inflammation, fever, and other conditions. They are also investigated for potential applications in treating multiple sclerosis, hypertension, Alzheimer's disease, and as inhibitors in cytokine production and transduction (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Cancer Research

In cancer research, certain derivatives of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, such as DNMDP, have shown potential in inhibiting phosphodiesterases, which in turn facilitates cancer cell killing through interactions with SLFN12 (Lewis et al., 2019).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic behavior of pyridazinone derivatives, including 6-phenyl-4,5-dihydropyridazin-3(2H)-one, have been studied extensively. These compounds have demonstrated weak aqueous solubility, with variations observed in different solvent mixtures like Transcutol and water (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).

Anti-inflammatory and Other Biological Activities

Some derivatives of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their anti-inflammatory activities. For instance, compounds like 2b, 2d, and 2g have shown promising anti-inflammatory effects in carrageenan-induced rat paw edema models (Bashir et al., 2012).

Properties

IUPAC Name

3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNQDHIBLIKEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401693
Record name 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55901-91-2
Record name 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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